molecular formula C25H18Cl2N2O4S2 B11992051 N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-35-0

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B11992051
CAS No.: 303059-35-0
M. Wt: 545.5 g/mol
InChI Key: KLEQBAGXOPTXPK-UHFFFAOYSA-N
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Description

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene core with disulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Sulfonamide Groups: The disulfonamide functionalities are introduced by reacting the fluorene core with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide groups.

    Attachment of 4-Chlorophenyl Groups: The final step involves the coupling of 4-chlorophenyl groups to the nitrogen atoms of the sulfonamide functionalities. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Fluorene Core: Utilizing high-efficiency reactors for the Friedel-Crafts alkylation.

    Sulfonation and Amine Addition: Employing automated systems for precise control of reaction conditions during sulfonation and amine addition.

    Coupling Reaction: Using high-throughput reactors for the nucleophilic aromatic substitution to attach 4-chlorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N2,N7-Bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: Similar structure but with different substituents, leading to varied chemical properties and applications.

    N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: Another related compound with multiple methoxy groups, used in different research contexts.

Properties

CAS No.

303059-35-0

Molecular Formula

C25H18Cl2N2O4S2

Molecular Weight

545.5 g/mol

IUPAC Name

2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2

InChI Key

KLEQBAGXOPTXPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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